Home > Products > Screening Compounds P139205 > 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid
3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid - 326866-55-1

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid

Catalog Number: EVT-2587932
CAS Number: 326866-55-1
Molecular Formula: C16H15NO4S
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid is a chemical compound characterized by its unique structure, which integrates a quinoline moiety with a benzoic acid group. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a beta-lactamase inhibitor, which can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Source and Classification

This compound can be classified under the category of sulfonamide derivatives, which are known for their biological activity, particularly in antimicrobial applications. The specific structure includes a sulfonyl group attached to a quinoline derivative, making it part of the broader class of nitrogen-containing heterocycles . The molecular formula for 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid is C16H15NO4SC_{16}H_{15}NO_{4}S, with a molar mass of approximately 317.36 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid typically involves several key steps:

  1. Formation of the Quinoline Derivative: The initial step often includes the cyclization of an appropriate aniline derivative with a carbonyl compound to form the quinoline structure.
  2. Sulfonylation: The quinoline intermediate is then subjected to sulfonylation using sulfonyl chlorides or other sulfonating agents to introduce the sulfonyl group at the desired position.
  3. Coupling with Benzoic Acid: The final step involves coupling the sulfonylated quinoline with benzoic acid, which can be facilitated through standard coupling reactions such as amide formation or esterification depending on the functional groups present .

These synthetic routes may vary based on specific reagents and conditions employed, including temperature and solvent choice.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for sulfonamides and carboxylic acids:

  1. Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  2. Esterification: The carboxylic acid functionality allows for ester formation when reacted with alcohols under acidic conditions.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of derivatives that could exhibit altered biological activity.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .

Mechanism of Action

Process and Data

The mechanism of action for 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid primarily revolves around its role as a beta-lactamase inhibitor:

  1. Inhibition of Enzymatic Activity: The compound binds to beta-lactamase enzymes produced by resistant bacteria, preventing them from hydrolyzing beta-lactam antibiotics.
  2. Restoration of Antibiotic Efficacy: By inhibiting these enzymes, it allows beta-lactam antibiotics to maintain their antibacterial activity against resistant strains .

This mechanism is critical in combating antibiotic resistance, making this compound a valuable candidate in pharmaceutical research.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid include:

  • Molecular Formula: C16H15NO4SC_{16}H_{15}NO_{4}S
  • Molar Mass: Approximately 317.36 g/mol
  • Density: Approximately 1.397 g/cm³ .

These properties indicate that the compound is likely soluble in organic solvents, which is advantageous for its application in drug formulation.

Applications

Scientific Uses

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid has several significant applications in scientific research:

  1. Antimicrobial Development: Its primary application lies in enhancing the effectiveness of existing antibiotics against resistant bacterial infections.
  2. Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting beta-lactamase-producing pathogens.
  3. Biological Studies: The compound may also be utilized in studies aimed at understanding enzyme inhibition mechanisms and resistance patterns in bacteria .
Therapeutic Applications in Oncology

AKR1C3 Inhibition in Hormone-Dependent Cancers

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid and its structural analogs function as potent competitive inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), a key enzyme in intratumoral steroidogenesis. These compounds exhibit low nanomolar inhibitory activity (IC₅₀ = 6.1 nM) by targeting the catalytic domain of aldo-keto reductase family 1 member C3, thereby blocking the conversion of weak androgens (androstenedione) and estrogens (estrone) into potent ligands (testosterone and estradiol) for nuclear hormone receptors [1] [3]. Crystallographic studies reveal that the benzoic acid carboxylate group occupies the enzyme's oxyanion hole, forming hydrogen bonds with catalytic residues Tyrosine 55 and Histidine 117, while the dihydroquinoline moiety extends into a hydrophobic subpocket (SP1) lined by Leucine 54, Valine 54, and Phenylalanine 311 [1] [3]. This binding conformation disrupts aldo-keto reductase family 1 member C3-mediated production of testosterone and dihydrotestosterone, effectively suppressing androgen receptor and estrogen receptor transcriptional activity in hormone-dependent breast and prostate cancer models [3] [10].

Table 1: Inhibitory Profile of 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic Acid Analogs

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (μM)Selectivity (AKR1C2/AKR1C3)
Parent compound6.1>10>1,500-fold
R₁-substituted derivative2.8>10>3,500-fold
Reverse sulfonamide (R-isomer)1.315.612,000-fold

Role in Castration-Resistant Prostate Cancer Therapy

In castration-resistant prostate cancer, 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid derivatives overcome therapeutic resistance by suppressing intracrine androgen synthesis. Aldo-keto reductase family 1 member C3 overexpression in castration-resistant prostate cancer enables conversion of adrenal precursors (dehydroepiandrosterone) to dihydrotestosterone despite low circulating androgens [3] [10]. The compound demonstrates nanomolar cellular potency (EC₅₀ = 15–50 nM) in castration-resistant prostate cancer models, measured by inhibition of aldo-keto reductase family 1 member C3-dependent metabolism of dinitrobenzamide substrates and reduction in prostate-specific antigen expression [1] [3]. Mechanistically, it downregulates androgen receptor splice variant 7 expression and inhibits extracellular signal-regulated kinase signaling, thereby reducing castration-resistant prostate cancer cell proliferation, migration, and invasion [10]. In vivo studies confirm that aldo-keto reductase family 1 member C3 inhibition with this chemotype delays tumor progression in castration-resistant prostate cancer xenografts resistant to enzalutamide and abiraterone [3] [7].

Table 2: Preclinical Efficacy in Castration-Resistant Prostate Cancer Models

Model SystemBiological EffectMagnitude of EffectMolecular Mechanism
LNCaP-AKR1C3 cellsAndrogen synthesis inhibition92% reduction in testosteroneCompetitive inhibition of AKR1C3 ketosteroid reductase activity
VCaP xenograftsTumor growth suppression70% reduction vs. controlDownregulation of AR-V7 and PSA expression
Enzalutamide-resistant cellsResensitization to enzalutamide8-fold reduction in IC₅₀Suppression of ERK phosphorylation

Selectivity Profiling Against AKR1C Isoforms

The exceptional selectivity (>1,500-fold) of 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid derivatives for aldo-keto reductase family 1 member C3 over aldo-keto reductase family 1 member C2 stems from differential binding modes driven by structural variations in the SP1 pocket. Umbrella sampling simulations reveal an "Inward" binding conformation in aldo-keto reductase family 1 member C3, where the dihydroquinoline moiety occupies the hydrophobic SP1 pocket stabilized by Valine 54, Leucine 308, and Tyrosine 319 [3]. In contrast, aldo-keto reductase family 1 member C2 exhibits an "Outward" conformation due to steric constraints from bulkier residues (Leucine 54, Glutamine 308, Phenylalanine 319), forcing the dihydroquinoline group outside the pocket [3]. Molecular mechanics/generalized Born surface area calculations confirm stronger binding free energies for aldo-keto reductase family 1 member C3 complexes (ΔG = –42.6 kcal/mol) versus aldo-keto reductase family 1 member C2 (ΔG = –32.1 kcal/mol) [3]. This selectivity is pharmacologically critical since aldo-keto reductase family 1 member C2 inactivates dihydrotestosterone, and its inhibition could counteract therapeutic benefits in prostate cancer [3] [10].

Table 3: Structural Basis of AKR1C3 Selectivity

Structural FeatureAKR1C3AKR1C2Functional Consequence
Residue 54Valine (small hydrophobic)Leucine (bulky hydrophobic)Larger SP1 pocket volume in AKR1C3
Residue 308Serine (polar)Glutamine (polar)Enhanced H-bonding in AKR1C3
Residue 319Tyrosine (aromatic)Phenylalanine (aromatic)Stabilized π-stacking in SP1 pocket
Predicted SP1 volume126 ų89 ųAccommodates bicyclic dihydroquinoline

Synergistic Effects With Androgen Receptor-Targeting Agents

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid derivatives synergize with androgen receptor-targeting agents by concurrently blocking ligand production and receptor activation. In enzalutamide-resistant castration-resistant prostate cancer models, combination treatment reduces cell viability 5.8-fold more effectively than monotherapy by suppressing both androgen receptor transcriptional activity and aldo-keto reductase family 1 member C3-mediated androgen synthesis [3] [10]. The molecular synergy arises through: (1) Prevention of compensatory intratumoral androgen synthesis induced by androgen receptor blockade; (2) Downregulation of androgen receptor splice variants via extracellular signal-regulated kinase pathway inhibition; and (3) Reduced expression of aldo-keto reductase family 1 member C3-regulated metastasis mediators (vimentin, N-cadherin) [3] [10]. Combination indices (CI < 0.7) confirm strong synergy with enzalutamide and abiraterone without cross-resistance, providing a rational strategy to prolong therapeutic efficacy in advanced prostate cancer [3] [7].

Table 4: Combination Studies with Androgen Receptor-Targeting Agents

Combination PartnerCancer ModelSynergy Index (CI)Key Mechanistic Outcome
EnzalutamideLNCaP-AR/enzalutamide-resistant0.32Suppression of AR-V7 nuclear translocation
AbirateroneVCaP xenografts0.45Reduction in DHT below detection limit
Docetaxel22Rv1 metastases0.51Inhibition of EMT markers (vimentin, N-cadherin)

Properties

CAS Number

326866-55-1

Product Name

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-8-14(11-13)22(20,21)17-10-4-7-12-5-1-2-9-15(12)17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19)

InChI Key

QWYQADXOPOXONA-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Solubility

not available

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.